

Application Notes and Protocols: ML345

Treatment in Animal Models of Diabetes

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Compound of Interest

Compound Name: ML345

Cat. No.: B15615858

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Introduction

ML345 is a potent and selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease responsible for the catabolism of insulin and other bioactive peptides.[1] By inhibiting IDE, **ML345** is postulated to increase the half-life of insulin, thereby enhancing insulin signaling and improving glycemic control. This makes it a promising therapeutic candidate for the treatment of type 2 diabetes.[1] Furthermore, recent studies have identified a dual mechanism of action for **ML345**, demonstrating its ability to also inhibit the NLRP3 inflammasome, a key mediator of inflammation implicated in the pathogenesis of diabetes and its complications.[2][3][4]

These application notes provide a comprehensive overview of the potential use of **ML345** in preclinical animal models of diabetes, including detailed hypothetical experimental protocols and data presentation formats.

Mechanism of Action

ML345 exhibits a dual mechanism of action relevant to the treatment of diabetes:

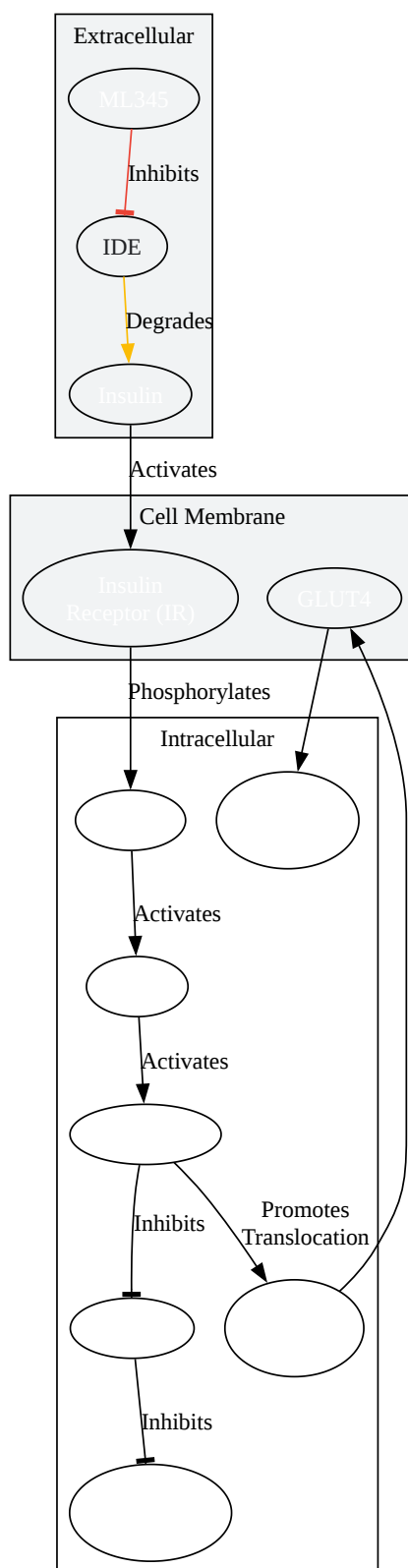
- Inhibition of Insulin-Degrading Enzyme (IDE): **ML345** covalently binds to a specific cysteine residue (Cys819) in the IDE active site, leading to its inhibition.[1] This prevents the degradation of insulin, leading to prolonged insulin signaling.

- Inhibition of NLRP3 Inflammasome: **ML345** has been shown to be a potent and selective inhibitor of the NLRP3 inflammasome.[2][3][4] This action is independent of its IDE inhibitory activity and is thought to occur through the disruption of the NEK7-NLRP3 interaction, which is crucial for inflammasome assembly.[2][5] By inhibiting the NLRP3 inflammasome, **ML345** can reduce the production of pro-inflammatory cytokines like IL-1 β and IL-18, which are known to contribute to insulin resistance and beta-cell dysfunction.

Signaling Pathways

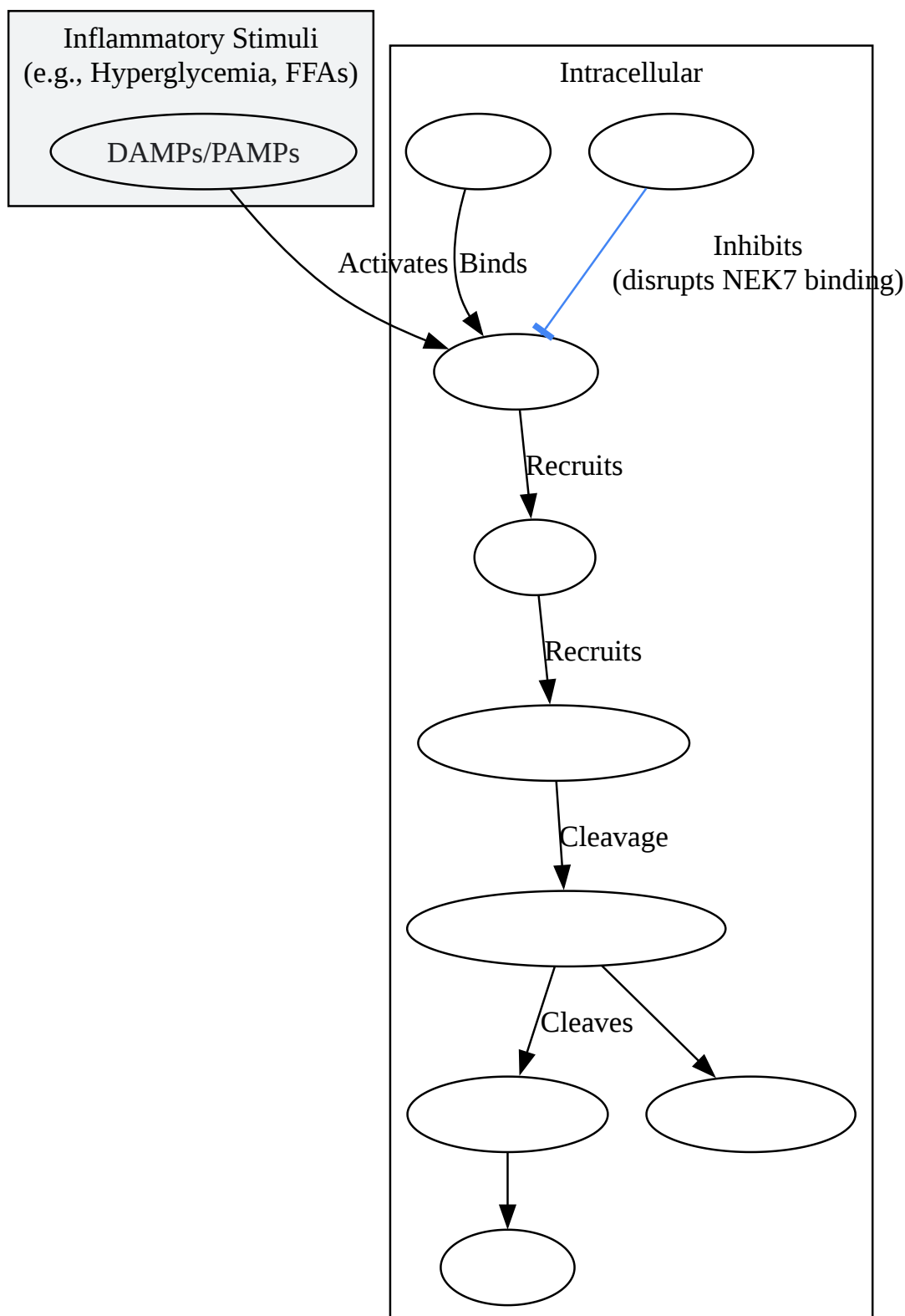
The dual actions of **ML345** impact key signaling pathways involved in diabetes:

Insulin Signaling Pathway



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NLRP3 Inflammasome Signaling Pathway



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Hypothetical In Vivo Efficacy Data

While specific in vivo data for **ML345** in diabetic animal models is not yet widely published, the following tables represent the expected outcomes based on its known mechanisms of action. These tables are intended to serve as templates for data presentation.

Table 1: Effect of **ML345** on Blood Glucose and Insulin Levels in a Type 2 Diabetes Mouse Model

Treatment Group	Dose (mg/kg)	Fasting Blood Glucose (mg/dL)	Postprandial Blood Glucose (mg/dL)	Fasting Insulin (ng/mL)
Vehicle Control	-	250 ± 20	450 ± 30	1.5 ± 0.3
ML345	10	200 ± 15	380 ± 25	2.0 ± 0.4*
ML345	30	150 ± 10	300 ± 20	2.8 ± 0.5
Positive Control	-	160 ± 12	310 ± 18	2.5 ± 0.4

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of **ML345** on Inflammatory Markers in a Type 2 Diabetes Mouse Model

Treatment Group	Dose (mg/kg)	Serum IL-1β (pg/mL)	Pancreatic IL-1β (pg/mg tissue)
Vehicle Control	-	50 ± 5	150 ± 12
ML345	10	35 ± 4	110 ± 10
ML345	30	20 ± 3	70 ± 8
Positive Control	-	25 ± 3	80 ± 9

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed hypothetical protocols for evaluating the efficacy of **ML345** in common animal models of diabetes.

Protocol 1: Induction of Type 2 Diabetes in Mice and Oral Glucose Tolerance Test (OGTT)

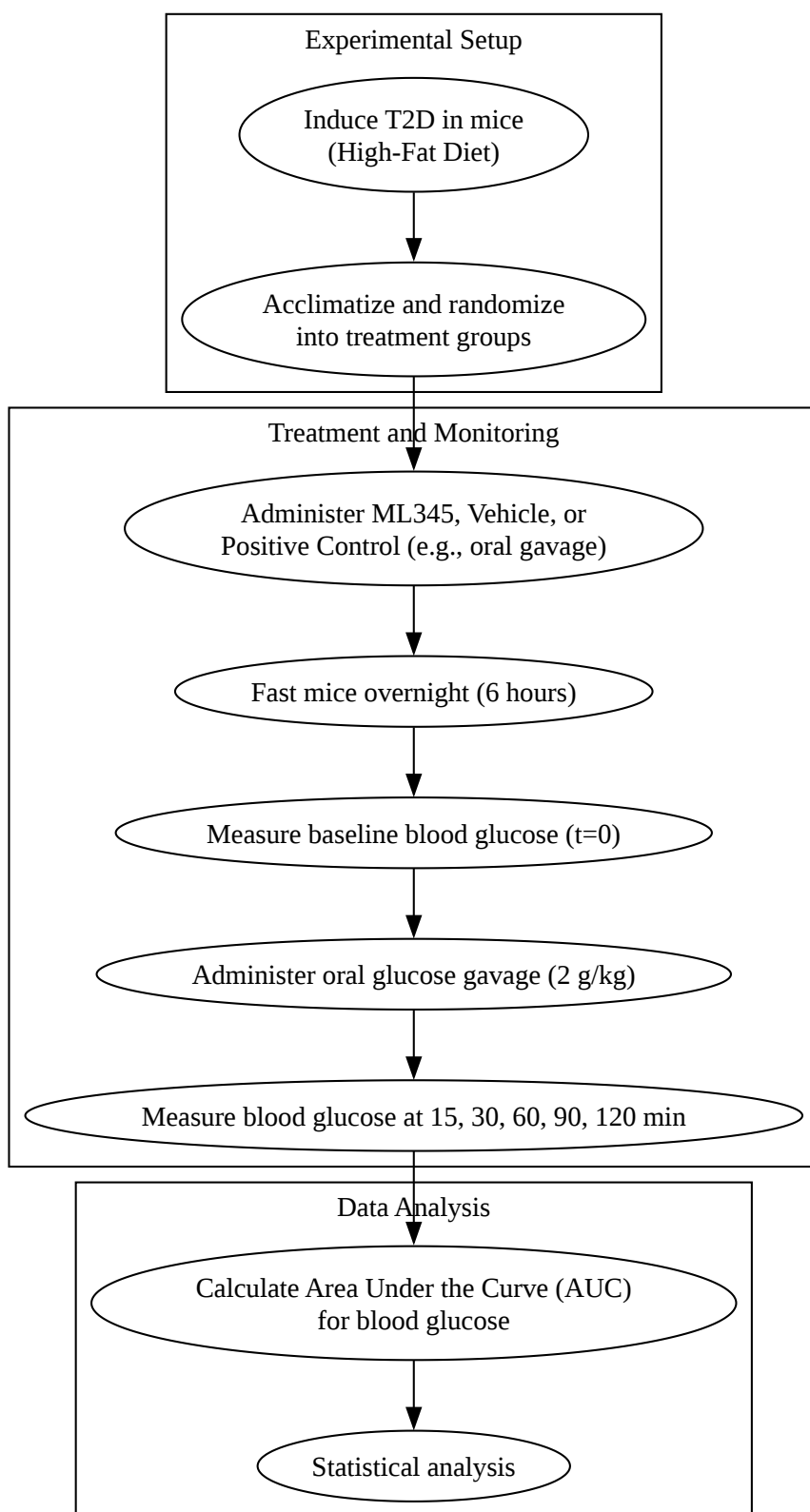
Objective: To evaluate the effect of **ML345** on glucose tolerance in a diet-induced obesity (DIO) mouse model of type 2 diabetes.

Animal Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks.

Materials:

- **ML345**
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Positive control (e.g., Metformin)
- Glucose solution (2 g/kg body weight)
- Blood glucose monitoring system

Experimental Workflow:



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Procedure:

- Induction of Diabetes: Male C57BL/6J mice (6-8 weeks old) are fed a high-fat diet for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.
- Grouping: Mice are randomly assigned to treatment groups (n=8-10 per group): Vehicle control, **ML345** (e.g., 10 and 30 mg/kg), and a positive control (e.g., Metformin, 200 mg/kg).
- Drug Administration: **ML345**, vehicle, or positive control is administered orally (p.o.) or via intraperitoneal (i.p.) injection 60 minutes prior to the glucose challenge.
- Fasting: After drug administration, mice are fasted for 6 hours.
- OGTT:
 - A baseline blood sample is taken from the tail vein (t=0).
 - Mice are administered a 2 g/kg glucose solution via oral gavage.
 - Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Data Analysis: The area under the curve (AUC) for glucose is calculated for each group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Insulin Signaling and Inflammatory Markers

Objective: To determine the effect of **ML345** on insulin signaling and inflammatory markers in the liver and adipose tissue of diabetic mice.

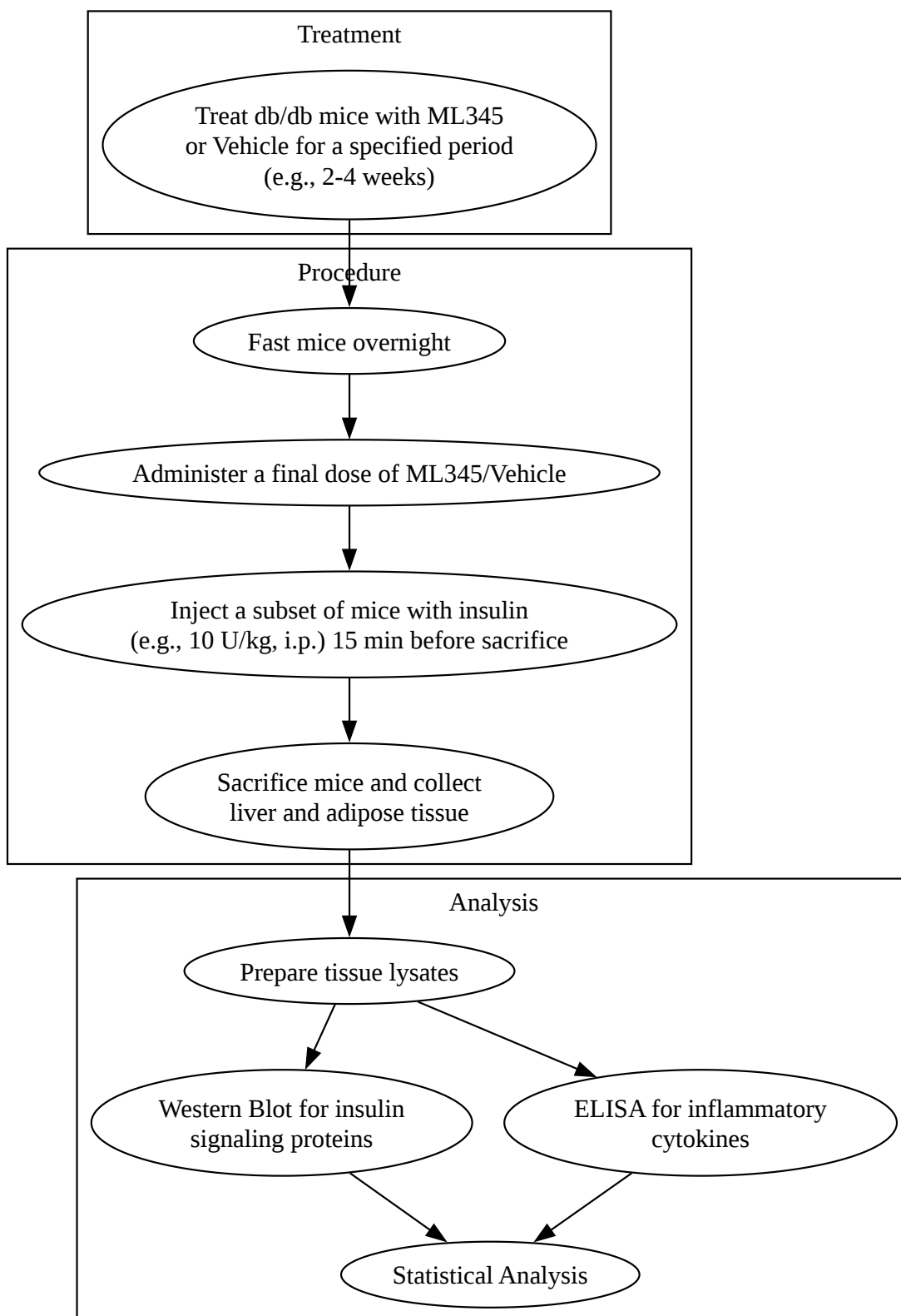
Animal Model: db/db mice, a genetic model of obesity and type 2 diabetes.

Materials:

- **ML345**
- Vehicle

- Insulin
- Reagents for Western blotting (antibodies against p-Akt, Akt, p-IR, IR, etc.)
- ELISA kits for IL-1 β and other cytokines
- Tissue homogenization buffers

Experimental Workflow:



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Procedure:

- **Treatment:** Male db/db mice (8-10 weeks old) are treated daily with **ML345** (e.g., 10 or 30 mg/kg, p.o. or i.p.) or vehicle for 2-4 weeks.
- **Insulin Challenge:** On the final day of treatment, mice are fasted overnight. A final dose of **ML345** or vehicle is administered. After 45 minutes, a subset of mice from each group is injected with insulin (10 U/kg, i.p.).
- **Tissue Collection:** 15 minutes after the insulin injection, all mice are euthanized, and liver and epididymal adipose tissue are collected and snap-frozen in liquid nitrogen.
- **Western Blot Analysis:** Tissue lysates are prepared and subjected to Western blotting to analyze the phosphorylation status of key insulin signaling proteins such as the insulin receptor (IR), IRS-1, and Akt.
- **ELISA:** Tissue homogenates are used to measure the levels of IL-1 β and other relevant inflammatory cytokines using ELISA kits.
- **Data Analysis:** Densitometry is used to quantify Western blot bands. Statistical analysis is performed to compare treatment groups.

Conclusion

ML345 represents a novel therapeutic approach for type 2 diabetes with a dual mechanism of action targeting both insulin degradation and inflammation. The protocols and data presentation formats provided here offer a framework for the preclinical evaluation of **ML345** and similar compounds in relevant animal models of diabetes. Further in vivo studies are warranted to fully elucidate the therapeutic potential of **ML345**.

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References

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